2,2,2-Trichloroethyl 4-(trifluoromethyl)phenyl sulfate
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Overview
Description
2,2,2-Trichloroethyl 4-(trifluoromethyl)phenyl sulfate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features both trichloroethyl and trifluoromethyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 4-(trifluoromethyl)phenyl sulfate typically involves the reaction of 4-(trifluoromethyl)phenol with 2,2,2-trichloroethyl chlorosulfate in the presence of a base such as pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane to ensure the exclusion of moisture, which can interfere with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl 4-(trifluoromethyl)phenyl sulfate can undergo various chemical reactions, including:
Substitution Reactions: The sulfate group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can react with the sulfate group.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, can be used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
2,2,2-Trichloroethyl 4-(trifluoromethyl)phenyl sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfate groups into molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 2,2,2-Trichloroethyl 4-(trifluoromethyl)phenyl sulfate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The trichloroethyl and trifluoromethyl groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
- 2-(Trifluoromethyl)phenylboronic acid
- Phenol, 2-(trifluoromethyl)-
Uniqueness
2,2,2-Trichloroethyl 4-(trifluoromethyl)phenyl sulfate is unique due to the presence of both trichloroethyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it suitable for a wide range of applications in scientific research and industry .
Properties
CAS No. |
653605-15-3 |
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Molecular Formula |
C9H6Cl3F3O4S |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
2,2,2-trichloroethyl [4-(trifluoromethyl)phenyl] sulfate |
InChI |
InChI=1S/C9H6Cl3F3O4S/c10-8(11,12)5-18-20(16,17)19-7-3-1-6(2-4-7)9(13,14)15/h1-4H,5H2 |
InChI Key |
ZQLPFYLQOFDJBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OS(=O)(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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